Benzamide, 3-chloro-N-[(1S)-1-[[4-(2-chloroacetyl)phenyl]methyl]-2-(1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl)ethyl]-4-(1-methylethoxy)-
Description
The compound Benzamide, 3-chloro-N-[(1S)-1-[[4-(2-chloroacetyl)phenyl]methyl]-2-(1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl)ethyl]-4-(1-methylethoxy)- (hereafter referred to as Compound A) is a structurally complex benzamide derivative. Key features include:
Properties
IUPAC Name |
3-chloro-N-[(2S)-1-[4-(2-chloroacetyl)phenyl]-3-(1,3-dioxoisoindol-2-yl)propan-2-yl]-4-propan-2-yloxybenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H26Cl2N2O5/c1-17(2)38-26-12-11-20(14-24(26)31)27(35)32-21(13-18-7-9-19(10-8-18)25(34)15-30)16-33-28(36)22-5-3-4-6-23(22)29(33)37/h3-12,14,17,21H,13,15-16H2,1-2H3,(H,32,35)/t21-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXCFTBTXHZXEIN-NRFANRHFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=C(C=C(C=C1)C(=O)NC(CC2=CC=C(C=C2)C(=O)CCl)CN3C(=O)C4=CC=CC=C4C3=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)OC1=C(C=C(C=C1)C(=O)N[C@@H](CC2=CC=C(C=C2)C(=O)CCl)CN3C(=O)C4=CC=CC=C4C3=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H26Cl2N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
553.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Benzamide derivatives are of significant interest in medicinal chemistry due to their diverse biological activities. The compound Benzamide, 3-chloro-N-[(1S)-1-[[4-(2-chloroacetyl)phenyl]methyl]-2-(1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl)ethyl]-4-(1-methylethoxy)- (CAS Number: 1240137-81-8) has been studied for its potential therapeutic applications, particularly in cancer and antimicrobial treatments.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 553.43 g/mol. Its structure features multiple functional groups that contribute to its biological activity.
Research indicates that benzamide derivatives can interact with various biological targets, including enzymes and receptors involved in cancer progression and microbial resistance. The specific compound has shown promising results in inhibiting carbonic anhydrase IX (CA IX), which is often overexpressed in tumors.
Anticancer Activity
Recent studies have demonstrated that benzamide derivatives exhibit anticancer properties through several mechanisms:
- Enzyme Inhibition : The compound has been reported to inhibit CA IX with an IC50 value ranging from 10.93 to 25.06 nM, indicating a strong selectivity for CA IX over CA II, which is crucial for developing targeted cancer therapies .
- Induction of Apoptosis : In vitro studies on MDA-MB-231 breast cancer cells showed that the compound significantly increased the percentage of annexin V-FITC-positive apoptotic cells by approximately 22-fold compared to controls, suggesting a potent pro-apoptotic effect .
- Cell Proliferation Inhibition : The compound exhibited considerable cytotoxicity against various cancer cell lines, with significant reductions in cell viability observed at low concentrations.
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties :
- Inhibition Studies : Compounds structurally related to benzamide have shown significant antibacterial activity against Staphylococcus aureus and Klebsiella pneumoniae, with inhibition rates exceeding 80% at concentrations around 50 µg/mL .
Study on CA IX Inhibition
A detailed study focused on the design and synthesis of benzamide derivatives highlighted their potential as selective CA IX inhibitors. The research utilized molecular docking studies to confirm favorable binding interactions with the CA IX protein (PDB ID: 5FL6), supporting the hypothesis that these compounds can effectively target tumor-associated pathways .
Evaluation of Anticancer Efficacy
In another study, several benzamide derivatives were tested for their anticancer efficacy against breast cancer cell lines. The results indicated that compounds similar to the one not only inhibited cell proliferation but also induced apoptosis through mitochondrial pathways .
Data Tables
| Activity | IC50 Value (nM) | Target |
|---|---|---|
| CA IX Inhibition | 10.93 - 25.06 | Carbonic Anhydrase IX |
| Cell Viability (MDA-MB-231) | Significant reduction observed | Breast Cancer Cells |
| Antimicrobial Activity | >80% inhibition at 50 µg/mL | Staphylococcus aureus, Klebsiella pneumoniae |
Comparison with Similar Compounds
Structural Features and Substituents
Key Observations :
Key Observations :
Key Observations :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
